Aromatic Stability: [14]Annulene vs. [18]Annulene
Topological Resonance Energy (TRE) calculations indicate that both [14]annulene and [18]annulene are classified as non-aromatic by the TRE criterion, despite both satisfying the 4n+2 π-electron count [1]. This finding challenges the assumption that larger Hückel annulenes exhibit enhanced aromatic stabilization, positioning [14]annulene as a comparable but conformationally distinct model system for studying the boundaries of aromaticity.
Comparator: [18]Annulene non-aromatic by TRE
Difference: Equivalent classification (both non-aromatic)
| Evidence Dimension | Topological Resonance Energy (TRE) aromaticity classification |
|---|---|
| Target Compound Data | Non-aromatic (by TRE criterion) |
| Comparator Or Baseline | [18]annulene: Non-aromatic (by TRE criterion) |
| Quantified Difference | Equivalent classification (both non-aromatic) |
| Conditions | Theoretical TRE calculations; parent annulene structures |
Why This Matters
This equivalence in TRE classification informs researchers that [14]annulene, despite its smaller ring size, provides a similarly non-aromatic reference point for studying the breakdown of Hückel aromaticity in larger conjugated systems.
- [1] Stollenwerk, A. H.; Kanellakopulos, B.; Vogler, H.; Jurić, A.; Trinajstić, N. J. Mol. Struct. 1983, 102, 377-389. View Source
